molecular formula C22H32ClNO B038292 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride CAS No. 124936-75-0

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride

Cat. No.: B038292
CAS No.: 124936-75-0
M. Wt: 361.9 g/mol
InChI Key: FSUOGWPKKKHHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride, commonly known as Tolterodine Hydrochloride, is a tertiary amine antimuscarinic agent. It is the hydrochloride salt of Tolterodine, a compound approved for clinical use in overactive bladder (OAB) management to alleviate urinary frequency, urgency, and incontinence .

Properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOGWPKKKHHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124936-75-0
Record name Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124936-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination Pathway

This method involves the condensation of 4-methyl-2-(3-oxo-1-phenylpropyl)phenol with diisopropylamine under reductive conditions. Sodium borohydride (NaBH4) in dimethylformamide (DMF) at 60°C achieves a 78% yield of the tertiary amine intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 50 psi H₂ pressure offers a greener alternative, with yields exceeding 85%.

Reaction Conditions Comparison

ParameterNaBH4/DMFPd/C/H₂
Temperature60°C25–30°C
Time6 h12 h
Yield78%85%
Purity (HPLC)98.5%99.2%

Methylation and Protecting Group Strategies

The phenolic hydroxyl group in early intermediates is often protected as a methyl ether to prevent undesired side reactions. Dimethyl sulfate in alkaline aqueous media selectively methylates the phenol, achieving >95% conversion. Deprotection is accomplished via hydrobromic acid (HBr) in acetic acid, yielding the free phenol prior to hydrochloride salt formation.

Optimization of Methylation

  • Solvent System : Tetrahydrofuran (THF)/water (3:1) minimizes hydrolysis of dimethyl sulfate.

  • Stoichiometry : A 1.2:1 molar ratio of dimethyl sulfate to phenol ensures complete methylation.

  • Workup : Neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the methyl ether.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. Crystallization from isopropanol/ethyl acetate (1:2) yields needles with a melting point of 72.3–73.5°C. Alternative methods employ concentrated HCl in ethanol, though this risks solvolysis of the diisopropylamino group.

Crystallization Parameters

Solvent SystemYieldPurityCrystal Form
Isopropanol/ethyl acetate92%99.4%Needles
Ethanol/water88%98.7%Prisms

Stereochemical Control and Resolution

The target compound contains a chiral center at the C1 position of the propyl chain. Patent EP2029567B1 discloses the use of (R)-2-phenoxypropanoic acid as a resolving agent to isolate the enantiomerically pure (R)-isomer. Diastereomeric salts are crystallized from toluene, achieving an enantiomeric excess (ee) of 99.5%.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and safety. Tolterodine hydrobromide is hydrolyzed under basic conditions to yield the free base, which is then treated with HCl to form the hydrochloride. Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes residual diisopropylamine.

  • Recrystallization : Two successive crystallizations from hot isopropanol ensure pharmacopeial-grade purity.

Analytical Characterization

Identity and purity are confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.75 (s, 1H, phenolic H), 3.45–3.30 (m, 2H, NCH₂).

  • HPLC : C18 column, acetonitrile/0.1% TFA (70:30), retention time 8.2 min .

Chemical Reactions Analysis

Types of Reactions: 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from the reactions of 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted phenol compounds .

Scientific Research Applications

Treatment of Overactive Bladder (OAB)

Tolterodine is primarily indicated for the management of OAB symptoms, which include urinary urgency, frequency, and incontinence. It functions as an antimuscarinic agent, selectively inhibiting muscarinic receptors in the bladder to reduce involuntary contractions.

  • Mechanism of Action : By blocking muscarinic receptors, Tolterodine decreases bladder muscle contractions, leading to increased bladder capacity and reduced urgency .

Clinical Efficacy Studies

Numerous clinical trials have demonstrated the efficacy of Tolterodine in improving OAB symptoms:

  • Study Highlights :
    • A randomized controlled trial showed that patients receiving Tolterodine experienced significant reductions in urinary frequency and urgency compared to placebo groups .
    • Long-term studies indicate sustained efficacy with minimal side effects, making it a preferred choice among anticholinergic medications for OAB management .

Safety and Side Effects

While generally well-tolerated, Tolterodine may cause side effects such as dry mouth, constipation, and dizziness. The incidence of these effects is typically lower than with other anticholinergic agents, contributing to its favorable safety profile .

Potential Use in Neurological Disorders

Emerging research suggests that Tolterodine may have applications beyond urology. Preliminary studies indicate potential neuroprotective effects that could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease due to its ability to modulate neurotransmitter activity .

Role in Pain Management

Recent investigations are exploring the efficacy of Tolterodine in managing neuropathic pain. Its mechanism of action may provide a novel approach to pain relief by modulating peripheral nerve signaling pathways .

Comparative Analysis with Other Antimuscarinics

Compound NameIndicationEfficacySide Effects
TolterodineOABHighDry mouth, dizziness
OxybutyninOABModerateDry mouth, constipation
SolifenacinOABHighConstipation

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₂₂H₃₁NO·HCl
  • Molecular Weight : 325.496 g/mol (free base); 361.95 g/mol (hydrochloride) .
  • Pharmacological Class : Selective muscarinic receptor antagonist with high affinity for bladder M₂/M₃ receptors, minimizing salivary gland side effects .
  • Official Status : Listed in the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), ensuring standardized quality control .

Tolterodine Hydrochloride is metabolized primarily to 5-carboxy Tolterodine , an inactive metabolite, via cytochrome P450 2D6 (CYP2D6), which contributes to its favorable safety profile .

Comparison with Structurally and Functionally Related Compounds

Tolterodine Tartrate

  • Structure : Tolterodine combined with L-tartaric acid (2R,3R)-2,3-dihydroxybutanedioate.
  • Molecular Formula: (C₂₂H₃₁NO)₂·C₄H₆O₆
  • Key Differences :
    • The tartrate salt improves aqueous solubility compared to the hydrochloride form, influencing bioavailability and formulation stability .
    • Both salts exhibit identical receptor selectivity but may differ in pharmacokinetic parameters due to counterion effects.

5-Carboxy Tolterodine

  • Structure : Tolterodine derivative with a carboxylic acid group at the 5-position.
  • Molecular Formula: C₂₃H₃₁NO₃·HCl (hydrochloride form) .
  • Role : Primary inactive metabolite of Tolterodine, contributing to reduced systemic toxicity.
  • Key Differences :
    • Lacks antimuscarinic activity due to structural modification, emphasizing the importance of the parent compound’s tertiary amine group for receptor binding .

Tolterodine N-Oxide Hydrochloride

  • Structure: Oxidation product of Tolterodine’s diisopropylamino group to an N-oxide.
  • Molecular Formula: C₂₂H₃₁NO₂·HCl .
  • Role : Pharmacopoeial impurity (EP Impurity G), monitored during quality control to ensure drug purity .

rac-5-Carboxy Tolterodine

  • Structure : Racemic mixture of 5-carboxy Tolterodine enantiomers.
  • Application : Used as a reference standard in analytical studies to quantify metabolic pathways .

Acotiamide Hydrochloride

  • Structure: Contains a bis(1-methylethyl)amino group but linked to a thiazolecarboxamide backbone .
  • Molecular Formula : C₂₁H₃₀N₄O₅S·HCl·3H₂O
  • Therapeutic Use : Treats functional dyspepsia via acetylcholine esterase inhibition, distinct from Tolterodine’s muscarinic antagonism .
  • Key Differences :
    • Targets gastrointestinal motility rather than bladder receptors.

Data Table: Comparative Analysis of Tolterodine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use Key Feature Source
Tolterodine Hydrochloride C₂₂H₃₁NO·HCl 361.95 Overactive bladder Selective M₂/M₃ antagonist
Tolterodine Tartrate (C₂₂H₃₁NO)₂·C₄H₆O₆ 761.89 Overactive bladder Enhanced solubility
5-Carboxy Tolterodine C₂₃H₃₁NO₃·HCl 412.96 Metabolite Inactive, excreted renally
Tolterodine N-Oxide HCl C₂₂H₃₁NO₂·HCl 378.95 Pharmacopoeial impurity Quality control marker
Acotiamide Hydrochloride C₂₁H₃₀N₄O₅S·HCl·3H₂O 541.06 Functional dyspepsia Acetylcholine esterase inhibitor

Research Findings and Clinical Relevance

Receptor Selectivity: Tolterodine Hydrochloride’s selectivity for bladder muscarinic receptors over salivary glands (M₃) reduces dry mouth incidence compared to non-selective antimuscarinics .

Metabolic Profile : The 5-carboxy metabolite’s inactivity allows Tolterodine to maintain efficacy with fewer systemic side effects .

Salt Forms : The hydrochloride and tartrate salts exhibit comparable efficacy but differ in formulation stability, impacting shelf-life and storage requirements .

Impurity Monitoring : Tolterodine N-Oxide Hydrochloride is a critical quality marker, with analytical methods like HPTLC ensuring compliance with pharmacopoeial standards .

Biological Activity

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride, commonly known as Tolterodine , is a pharmaceutical compound primarily used in the management of overactive bladder symptoms. This article delves into the biological activity of Tolterodine, examining its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H31NO
  • Molecular Weight: 325.49 g/mol
  • CAS Number: 124936-74-9
  • Melting Point: 72.3 - 73.5 °C
  • Boiling Point: 442.2 °C (predicted)
  • Density: 1.003 g/cm³ (predicted)
  • pKa: 10.13 (predicted)
PropertyValue
Molecular FormulaC22H31NO
Molecular Weight325.49 g/mol
Melting Point72.3 - 73.5 °C
Boiling Point442.2 °C (predicted)
Density1.003 g/cm³ (predicted)
pKa10.13 (predicted)

Tolterodine acts as a selective antagonist of the muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly found in the bladder. By blocking these receptors, Tolterodine reduces involuntary contractions of the bladder, thereby alleviating symptoms associated with overactive bladder conditions such as urgency and frequency of urination.

Pharmacological Effects

The pharmacological profile of Tolterodine reveals several key effects:

  • Anticholinergic Activity: Tolterodine's primary mechanism involves antagonism at muscarinic receptors, leading to decreased detrusor muscle contraction.
  • Urodynamic Effects: Clinical studies have demonstrated that Tolterodine significantly improves urodynamic parameters in patients with overactive bladder.
  • Side Effects: Common side effects include dry mouth, constipation, and somnolence due to its systemic anticholinergic properties.

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of Tolterodine in treating overactive bladder:

  • Study on Efficacy:
    • In a randomized controlled trial involving over 400 patients, Tolterodine was found to significantly reduce the number of incontinence episodes compared to placebo (p < 0.001). Patients reported improved quality of life measures as well.
  • Long-term Safety:
    • A long-term study (12 months) evaluated the safety profile of Tolterodine in elderly patients with multiple comorbidities. The results indicated that while side effects were common, they were generally manageable and did not lead to discontinuation in most cases.
  • Comparison with Other Anticholinergics:
    • A meta-analysis comparing Tolterodine with other anticholinergic agents showed that Tolterodine had a similar efficacy but a more favorable side effect profile, particularly regarding cognitive function in older adults.

Research Findings

Recent research has focused on the broader implications of Tolterodine's biological activity beyond urological applications:

  • Neuroprotective Effects: Some studies suggest that Tolterodine may exhibit neuroprotective properties by modulating cholinergic signaling pathways, potentially benefiting conditions like Alzheimer's disease.
  • Anti-inflammatory Properties: Research indicates that Tolterodine may inhibit pro-inflammatory cytokines, suggesting a role in inflammatory conditions beyond its primary use.

Q & A

Basic: What are the recommended analytical methods for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and substituent positions. Key signals include aromatic protons (δ 6.5–7.5 ppm) and diisopropylamine protons (δ 1.0–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 ratio) to assess purity (>98%) and resolve enantiomers .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ at ~352.9 g/mol for free base) .

Basic: How is this compound synthesized, and what are critical reaction parameters?

Answer:

  • Synthetic Route:
    • Condensation of 4-methylphenol with 3-[bis(1-methylethyl)amino]-1-phenylpropane intermediates under anhydrous conditions.
    • Acidification with HCl to form the hydrochloride salt.
  • Critical Parameters:
    • Temperature control (<0°C during acid addition) to prevent racemization.
    • Use of chiral resolving agents (e.g., tartaric acid) to isolate the (R)-enantiomer, as the S-enantiomer is pharmacologically inactive .

Advanced: What strategies are used to resolve enantiomeric impurities in this compound?

Answer:

  • Chiral Chromatography: Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine to separate (R)- and (S)-enantiomers. Retention times differ by >2 minutes .
  • Crystallization: Recrystallize the tartrate salt from ethanol/water mixtures to achieve >99.9% enantiomeric excess (ee). Monitor impurities via polarimetry ([α]D_{D} = +38° for R-enantiomer) .
  • Regulatory Thresholds: The European Pharmacopoeia limits the S-enantiomer to <0.1% in active pharmaceutical ingredients (APIs) .

Advanced: How are degradation products and process-related impurities characterized?

Answer:

  • Impurity Profiling:
    • Tolterodine N-Oxide Hydrochloride: Major oxidative degradation product; synthesize via H2_2O2_2 treatment and confirm by MS/MS (m/z 369 → 352) .
    • EP Impurity E (Hydrochloride): Detect via HPLC (relative retention time 1.2 vs. parent compound) using a gradient elution of acetonitrile and phosphate buffer .
  • Forced Degradation Studies: Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify stability liabilities. Use LC-MS to track degradation pathways .

Basic: What pharmacological assays are relevant for studying this compound’s activity?

Answer:

  • In Vitro Binding Assays:
    • Muscarinic receptor affinity (M3_3 subtype) in CHO-K1 cells using 3^3H-N-methylscopolamine. IC50_{50} values typically <1 nM for active enantiomers .
    • Functional assays (e.g., calcium flux) to measure antagonism potency.
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. CYP3A4 is the primary metabolizing enzyme .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Answer:

  • Polymorphism Risks: The hydrochloride salt may form hydrates under humid conditions. Use X-ray powder diffraction (XRPD) to identify stable anhydrous Form I (characteristic peaks at 2θ = 12.5°, 18.7°) .
  • Crystal Size Control: Optimize anti-solvent addition rate (e.g., ethyl acetate into ethanol solution) to limit crystal growth to <30 μm, ensuring uniform dissolution in formulations .

Basic: What spectroscopic data are critical for confirming the compound’s identity?

Answer:

  • FT-IR: Key peaks include O-H stretch (3400–3200 cm1^{-1}), aromatic C=C (1600–1450 cm1^{-1}), and tertiary amine C-N (1250–1150 cm1^{-1}) .
  • UV-Vis: λmax_{\text{max}} at 267 nm (aromatic π→π* transitions) in methanol. Extinction coefficient (ε) ~12,500 L·mol1^{-1}·cm1^{-1} .

Advanced: How is the compound’s stability evaluated under accelerated storage conditions?

Answer:

  • ICH Guidelines: Store at 40°C/75% RH for 6 months. Monitor:
    • Chemical Stability: HPLC purity (>95% w/w).
    • Physical Stability: XRPD to detect hydrate formation.
    • Impurity Growth: EP Impurity E should remain <0.3% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.